molecular formula C15H18N4O B2808630 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1795483-96-3

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide

カタログ番号: B2808630
CAS番号: 1795483-96-3
分子量: 270.336
InChIキー: DTYAAJSNCGKQDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound featuring a pyrrolidin-3-yl moiety substituted with a pyridin-2-yl group at the 1-position and an acetamide linker connected to a 1H-pyrrol-1-yl group. This structure combines pyridine’s aromaticity, pyrrolidine’s conformational flexibility, and the electron-rich pyrrole system, making it a candidate for diverse biological interactions.

特性

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(12-18-8-3-4-9-18)17-13-6-10-19(11-13)14-5-1-2-7-16-14/h1-5,7-9,13H,6,10-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYAAJSNCGKQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyridine ring: This step might involve nucleophilic substitution or coupling reactions.

    Introduction of the pyrrole ring: This can be done through condensation reactions or other suitable methods.

    Acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

科学的研究の応用

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

作用機序

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition.

類似化合物との比較

Structural Features and Substitution Patterns

The target compound’s unique architecture can be contrasted with the following analogs:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reference
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–31) Benzimidazole core replaces pyrrolidine-pyridine; pyrazole replaces pyrrole ~300–350 (estimated)
2-(1-Methyl-1H-pyrrol-2-yl)-N′-[(1E)-1-(3-pyridinyl)ethylidene]acetohydrazide Hydrazide linker instead of acetamide; ethylidene group attached to pyridine 315.33
N-(1-(tert-Butyl)-5-methylene-2-oxo-3-(pyridin-2-yl)pyrrolidin-3-yl)-N-propylacetamide tert-Butyl and propyl substituents; 2-oxo-pyrrolidine backbone 329.21
Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) Trifluoroethoxy-pyridine; isopropylphenyl substituent 438.42

Key Observations :

  • Bulky substituents (e.g., tert-butyl in ) increase steric hindrance, which could impact membrane permeability or receptor binding .

Implications for Target Compound :

  • If the target compound’s synthesis follows EDCI/HOBt coupling (as in ), purity and scalability may align with benzimidazole analogs. However, stereochemical outcomes (e.g., pyrrolidine ring conformation) could require chiral catalysts or resolution techniques .

Physicochemical and Pharmacokinetic Properties

  • ’s Compound : A yellow oil with moderate lipophilicity (Rf = 0.23 in Et₂O/PE), suggesting the target compound may similarly exhibit high membrane permeability if uncharged .
  • Suvecaltamide () : Higher molecular weight (438 g/mol) and trifluoroethoxy group enhance metabolic stability but may reduce aqueous solubility .
  • Hydrazide Analog () : The hydrazide group could increase polarity, improving solubility but limiting blood-brain barrier penetration compared to the target’s acetamide linker .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including amidation and heterocyclic coupling. A common approach is to react pyridine-substituted pyrrolidine precursors with activated acetamide derivatives. For example, coupling 1-(pyridin-2-yl)pyrrolidin-3-amine with 2-(1H-pyrrol-1-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under nitrogen atmosphere . Optimization includes controlling reaction temperature (0–5°C for sensitive intermediates) and using catalytic bases (e.g., triethylamine) to enhance yield. Purity is improved via column chromatography with gradients of ethyl acetate/hexane .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming the pyrrolidinyl, pyridinyl, and acetamide moieties. For example, the pyrrolidine ring protons resonate between δ 2.5–3.5 ppm, while pyrrole protons appear as sharp singlets near δ 6.5–7.0 ppm .
  • HRMS: High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed [M+H]+^+).
  • X-ray Crystallography: For unambiguous structural confirmation, SHELX software is used to refine crystallographic data, though challenges arise from flexible pyrrolidine/pyrrole groups requiring high-resolution datasets .

Basic: How is the compound’s initial biological activity screened in academic research?

Methodological Answer:
Initial screening focuses on target-specific assays:

  • Enzyme Inhibition: Dose-response curves (IC50_{50}) against kinases or proteases, using fluorogenic substrates.
  • Cellular Assays: Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with comparisons to structurally related derivatives (e.g., chloro/nitro-substituted analogs) .
  • Binding Affinity: Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., GPCRs) .

Advanced: How can structural ambiguities arising from dynamic pyrrolidine conformers be resolved?

Methodological Answer:

  • Variable-Temperature NMR: Observing coalescence of proton signals at low temperatures (e.g., −40°C in CD2_2Cl2_2) to identify rotameric equilibria .
  • DFT Calculations: Comparing computed 1^1H NMR chemical shifts (via Gaussian or ORCA) with experimental data to validate dominant conformers .
  • Crystallographic Refinement: Using SHELXL for constrained refinement of disordered pyrrolidine rings, though high mosaicity or twinning may require data truncation .

Advanced: How should discrepancies in biological activity data across studies be addressed?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and replicate under standardized conditions (pH, temperature) .
  • Solubility Differences: Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic Stability: Compare results from hepatic microsome assays (e.g., human vs. murine) to identify species-specific degradation .

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications: Replace pyrrolidine with piperidine (rigidity vs. flexibility) or substitute pyridine with pyrimidine to alter electronic profiles .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO2_2) on the pyrrole ring to enhance binding to hydrophobic pockets .
  • Bioisosteres: Replace acetamide with sulfonamide to improve metabolic stability while retaining hydrogen-bonding capacity .

Advanced: How can computational modeling predict binding modes and optimize affinity?

Methodological Answer:

  • Docking Simulations (AutoDock Vina): Dock the compound into crystal structures of target proteins (e.g., Bcl-2) to prioritize substituents with favorable π-π stacking (pyridine-pyrrole interactions) .
  • Molecular Dynamics (GROMACS): Simulate ligand-protein stability over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models: Use CoMFA/CoMSIA to correlate substituent electronegativity with IC50_{50} values, guiding synthetic prioritization .

Advanced: What challenges exist in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Polymorphism: Screen crystallization solvents (e.g., MeOH/water vs. acetonitrile) to isolate stable polymorphs.
  • Disorder Management: For flexible pyrrolidine rings, apply SHELXL restraints (e.g., SIMU/DELU) and refine anisotropic displacement parameters .
  • Data Quality: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weakly diffracting crystals .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。